2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-methyl-N-(oxan-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-14-12-4-2-3-11(12)13(15-9)16-10-5-7-17-8-6-10/h10H,2-8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSSBLNXWKRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, tosylates, and other leaving groups in the presence of nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their properties:
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can be represented as follows:
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
This compound features a cyclopenta[d]pyrimidine core with a methyl group and an oxane substituent, which may influence its biological interactions.
Anticancer Properties
Research has indicated that derivatives of cyclopenta[d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that certain compounds within this class can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth.
Case Study: In Vitro Evaluation
A notable study evaluated the cytotoxic effects of this compound against human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 12.8 | Inhibition of the PI3K/Akt signaling pathway |
| HeLa (Cervical) | 10.5 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer potential, this compound has demonstrated antimicrobial properties. A study assessed its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate a moderate antimicrobial effect, suggesting potential applications in treating bacterial infections.
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.
- Inhibition of Key Signaling Pathways : It interferes with critical pathways such as PI3K/Akt and MAPK pathways that are often dysregulated in cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
